1-(3-acetyl-2-aminophenyl)ethan-1-one
Description
Contextualization within Aromatic Ketone and Aminoacetophenone Chemistry Research
Aromatic ketones are a well-established class of compounds, with acetophenone (B1666503) being a primary example. Their carbonyl group is a key functional handle for numerous transformations. Aminoacetophenones, such as 3'-aminoacetophenone (B120557), introduce a nucleophilic amino group, adding another layer of reactivity. nih.govbldpharm.com The compound 1-(3-acetyl-2-aminophenyl)ethan-1-one is a more complex variant, possessing two acetyl groups and an amino group, which significantly expands its synthetic potential compared to its simpler relatives. cymitquimica.com
Overview of the Multifaceted Research Interest in Aminophenyl Ethanone (B97240) Derivatives
Derivatives of aminophenyl ethanone are of considerable interest due to their role as precursors to a wide array of biologically active molecules. researchgate.net The strategic placement of amino and acetyl groups allows for the construction of fused heterocyclic systems, which are common motifs in pharmaceuticals and materials science. The dual reactivity of these compounds makes them valuable building blocks in combinatorial chemistry for the discovery of new lead compounds.
Structural Features and Reactivity Potential Relevant for Advanced Synthesis and Mechanistic Studies
The key to the synthetic utility of this compound lies in its structural features. The amino group is a potent nucleophile and can direct electrophilic aromatic substitution. The two acetyl groups provide electrophilic centers at the carbonyl carbons. This combination of nucleophilic and electrophilic sites within the same molecule allows for a diverse range of intramolecular and intermolecular reactions, making it an ideal candidate for advanced synthetic strategies and for studying reaction mechanisms.
Historical Trajectories and Current Frontiers in Research Involving this Chemical Scaffold
Historically, research on simpler aminoacetophenones has paved the way for understanding the reactivity of more complex structures like this compound. nih.govnih.gov Current research is focused on leveraging its unique reactivity to develop novel and efficient synthetic methodologies for creating diverse molecular libraries. A significant area of exploration is its use in multicomponent reactions, where its multiple reactive sites can be exploited to build complex molecules in a single step.
Structure
3D Structure
Properties
CAS No. |
33178-30-2 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(3-acetyl-2-aminophenyl)ethanone |
InChI |
InChI=1S/C10H11NO2/c1-6(12)8-4-3-5-9(7(2)13)10(8)11/h3-5H,11H2,1-2H3 |
InChI Key |
NZUYMIPWWKPSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(=O)C)N |
Purity |
95 |
Origin of Product |
United States |
Synthesis and Mechanistic Pathways
Established and Innovative Synthetic Routes
The Friedel-Crafts Acylation Approach with Anilines
The Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups to aromatic rings. However, the direct Friedel-Crafts acylation of anilines is often problematic because the amino group can react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. sciencemadness.orgdoubtnut.comshaalaa.com To circumvent this, the amino group is typically protected as an amide, such as acetanilide, which is less basic and allows the acylation to proceed. stackexchange.com Subsequent deprotection would then yield the desired amino-substituted ketone. While a plausible route, direct double acylation to form this compound would require careful control of reaction conditions to achieve the desired substitution pattern.
Alternative Strategies: Cyclization and Rearrangement Reactions
Alternative synthetic pathways often involve cyclization or rearrangement reactions of appropriately substituted precursors. For instance, strategies could involve the construction of a substituted benzene (B151609) ring with the desired functional groups already in place, followed by a final transformation to yield the target molecule.
Mechanistic Insights into the Formation of this compound
Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and improving yields. For Friedel-Crafts type reactions, the mechanism involves the generation of an acylium ion, which then acts as the electrophile in the aromatic substitution. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method depends on factors such as starting material availability, reaction efficiency, selectivity, and environmental impact. While the Friedel-Crafts acylation is a classic method, modern approaches often focus on developing more atom-economical and environmentally benign processes. Catalytic methods that avoid the use of stoichiometric amounts of Lewis acids are particularly desirable. google.com
Advanced Spectroscopic and Structural Elucidation Techniques for 1 3 Acetyl 2 Aminophenyl Ethan 1 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., 1H NMR, 13C NMR)
The ¹H NMR spectrum would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their coupling patterns (providing information about adjacent protons). For 1-(3-acetyl-2-aminophenyl)ethan-1-one, one would expect distinct signals for the two acetyl methyl groups, the aromatic protons, and the amine proton. The positions and splitting of the aromatic proton signals would be crucial in confirming the 1,2,3-trisubstitution pattern on the benzene (B151609) ring.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include those for the two carbonyl carbons of the acetyl groups, the methyl carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.
Interactive Data Table: ¹H NMR Data for Analogues of this compound
| Compound Name | Solvent | Chemical Shift (ppm) and Assignment |
| 1-(3-aminophenyl)ethanone | CDCl₃ | A: 7.313, B: 7.259, C: 7.225, D: 6.863 (aromatic H), E: 3.89 (NH₂), F: 2.545 (CH₃) researchgate.net |
| Acetophenone (B1666503) (parent compound) | CDCl₃ | 7.98-7.96 (m, 2H), 7.59-7.55 (m, 1H), 7.49-7.45 (m, 2H), 2.61 (s, 3H) nih.gov |
Interactive Data Table: ¹³C NMR Data for Analogues of this compound
| Compound Name | Solvent | Chemical Shift (ppm) |
| 1-(2-aminophenyl)ethanone | - | Data not readily available in searched sources. chemicalbook.com |
| 1-(3-aminophenyl)ethanone | CDCl₃ | Data for specific peak assignments not readily available, but a spectrum is available. chemicalbook.com |
| Acetophenone (parent compound) | CDCl₃ | 198.2, 137.1, 133.1, 128.6, 128.3, 26.6 nih.gov |
Elucidation of Regio- and Stereoisomers
NMR spectroscopy is a powerful tool for differentiating between regio- and stereoisomers. For instance, the substitution pattern on the aromatic ring of aminoacetophenone isomers significantly influences the chemical shifts and coupling constants of the aromatic protons. nih.govguidechem.com
In the case of this compound, its regioisomers, such as 1-(4-acetyl-2-aminophenyl)ethan-1-one or 1-(5-acetyl-2-aminophenyl)ethan-1-one, would exhibit distinct ¹H NMR spectra. The coupling patterns (ortho, meta, para couplings) between the aromatic protons would allow for unambiguous assignment of the substitution pattern.
Stereoisomerism is less common in this specific class of compounds unless chiral centers are introduced. However, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine the spatial proximity of protons, which would be crucial if rotational isomers (conformers) were to be studied.
Application of Advanced NMR Techniques for Conformational Studies
While standard ¹H and ¹³C NMR provide the basic connectivity of a molecule, advanced techniques are necessary to study its three-dimensional structure and dynamics. For a molecule with rotatable bonds like this compound (e.g., around the C-N bond or the C-C(O) bonds), different conformations may exist in solution.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, even if they are not directly bonded. This information is critical for determining the preferred conformation of the molecule in solution. Other techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are suitable for molecules of intermediate size. Furthermore, variable temperature NMR studies can provide insights into the energy barriers between different conformers. While specific studies on this compound are not available, the principles of these advanced NMR techniques are widely applied for the conformational analysis of flexible organic molecules.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). These techniques are excellent for identifying functional groups. nih.govguidechem.com
For this compound, key IR absorption bands would be expected for:
N-H stretching of the amine group, typically in the range of 3300-3500 cm⁻¹. The presence of two bands in this region would indicate a primary amine.
C=O stretching of the two acetyl groups. Ketone carbonyl stretches are typically strong and appear in the region of 1680-1720 cm⁻¹. The electronic environment and potential hydrogen bonding can influence the exact position of these bands.
C-N stretching of the amine group, usually found in the 1250-1350 cm⁻¹ region.
Aromatic C-H and C=C stretching vibrations.
The gas-phase IR spectrum of the analogue 1-(2-aminophenyl)ethanone is available and shows characteristic absorptions. nist.gov Similarly, IR spectra for 1-(3-aminophenyl)ethanone have been recorded using various techniques. nih.gov
Theoretical and Experimental Correlation of IR Spectra
To gain a deeper understanding of the vibrational modes, experimental IR spectra are often correlated with theoretical calculations. nist.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of a molecule. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode. This correlation can help to confirm the proposed structure and provide insights into the molecule's geometry and electronic distribution. While no specific theoretical IR study for this compound was found, this approach would be a standard procedure in its detailed characterization.
Probing Hydrogen Bonding and Intramolecular Interactions
IR spectroscopy is particularly sensitive to hydrogen bonding. The presence of an intramolecular hydrogen bond between the amino group and one of the acetyl carbonyl groups in this compound would significantly affect the N-H and C=O stretching frequencies. The N-H stretching band would broaden and shift to a lower frequency, while the C=O stretching frequency would also be lowered.
A study on 2'-aminoacetophenone (B46740) and its derivatives investigated the effects of intra- and intermolecular hydrogen bonds on their photophysical properties. guidechem.com This study highlights how the presence and strength of hydrogen bonds, which can be probed by IR spectroscopy, influence the molecule's behavior. For example, in nonpolar solvents, intramolecular hydrogen bonding was found to be a key factor in the deactivation of the excited state. guidechem.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. rsc.org
For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern, resulting from the breakdown of the molecular ion, would provide valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
For acetophenone analogues, a common fragmentation is the loss of a methyl group (M-15) to form a stable acylium ion, or the loss of the entire acetyl group. The fragmentation of the aromatic ring would also provide clues about the substitution pattern.
Interactive Data Table: Mass Spectrometry Data for Analogues of this compound
| Compound Name | Ionization Method | Key Fragments (m/z) and Relative Intensity |
| 1-(2-aminophenyl)ethanone | Electron Ionization (EI) | Data available in the NIST WebBook. nist.gov |
| 1-(3-aminophenyl)ethanone | GC-MS | A mass spectrum is available on PubChem. nih.gov |
| Aromatic Ketone (general) | EI | Typically shows a strong molecular ion peak. Alpha-cleavage leading to the loss of an alkyl radical is a primary fragmentation mode. |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
Derivatives of aminoacetophenones are frequently synthesized to explore their potential in various applications, and X-ray crystallography is essential for confirming their structures and understanding their properties. For instance, the cyclocondensation reactions of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones (chalcones derived from 2'-aminoacetophenone) with 1,3-dicarbonyl compounds yield substituted 4-styrylquinolines. nih.gov The crystal structures of several of these quinoline (B57606) derivatives have been determined, revealing key structural features and intermolecular interactions. nih.gov
In a series of (E)-3-acetyl-4-styryl-2-methylquinolines, it was found that derivatives containing a 4-methoxyphenyl, 4-bromophenyl, or 4-(trifluoromethyl)phenyl group are isomorphous, crystallizing in the P2₁/c space group with similar unit-cell dimensions. nih.gov The molecules in these structures are linked by C—H⋯O hydrogen bonds, forming distinct chain motifs. nih.gov The planarity of the quinoline ring system and the torsion angles of the substituent groups are precisely determined, which is critical for structure-activity relationship studies.
Another example is the structural elucidation of phenytoin (B1677684) derivatives, where X-ray crystallography confirmed the molecular geometry of compounds synthesized from precursors related to aminoacetophenones. nih.gov These studies provide detailed information on bond distances, angles, and the stabilization of the crystal structure through hydrogen bonding networks. nih.gov
The data obtained from such crystallographic studies are extensive and are typically deposited in crystallographic databases. A summary of representative crystal data for a derivative is presented below.
Table 1: Representative Crystal Data for an Aminoacetophenone Analogue Derivative (Data for (E)-3-acetyl-4-[2-(4-methoxyphenyl)ethenyl]-2-methylquinoline) nih.gov
Click to view data
| Parameter | Value |
| Chemical Formula | C₂₁H₁₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.82600 (10) |
| b (Å) | 7.80290 (10) |
| c (Å) | 26.6306 (2) |
| β (°) | 93.6920 (10) |
| Volume (ų) | 2665.19 (4) |
| Z | 8 |
Rotational Spectroscopy for Gas-Phase Conformational Analysis and Intermolecular Interactions
Rotational spectroscopy, particularly when combined with supersonic expansion techniques, is a powerful tool for investigating the intrinsic conformational preferences and weak intermolecular interactions of molecules in the gas phase, free from solvent or crystal packing effects. nist.gov This method provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia and thus its three-dimensional structure.
Studies on analogues of this compound, such as 2'-aminoacetophenone (2AA), 3'-aminoacetophenone (B120557) (3AA), and 4'-aminoacetophenone (B505616) (4AA), have provided significant insights into their gas-phase structures and dynamics. nih.govrsc.org
For 3'-aminoacetophenone, quantum-mechanical calculations predicted the existence of two conformers, 3AA-Z and 3AA-E, depending on the orientation of the acetyl group relative to the amino group. rsc.org Rotational spectroscopy confirmed the presence of both conformers in the gas phase, with the 3AA-Z form being more stable. rsc.org The spectra also exhibit a hyperfine structure due to the nuclear quadrupole coupling of the ¹⁴N nucleus and the internal rotation of the methyl group, from which the barrier to methyl rotation can be determined. rsc.org
In the case of 2'-aminoacetophenone, the proximity of the amino and acetyl groups allows for the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen. nih.gov This interaction significantly stabilizes an almost planar conformation of the molecule. nih.gov Rotational spectroscopy has been used to study not only the monomer of 2AA but also its weakly bound complexes with noble gases (Neon) and water. nih.gov In the 2AA-water complex, the water molecule is situated in the molecular plane, forming a strong hydrogen bond with the carbonyl group and a weaker interaction with the methyl group, leaving the intramolecular hydrogen bond intact. nih.gov The precise intermolecular distances and bond energies can be derived from the spectroscopic data, providing a detailed picture of the non-covalent interactions. nih.gov
The analysis of the rotational spectra of these analogues provides fundamental data on their molecular potential energy surfaces and the nature of weak interactions.
Table 2: Spectroscopic Parameters for Aminoacetophenone Analogues from Rotational Spectroscopy
Click to view data
| Compound | Parameter | Value | Reference |
| 3'-Aminoacetophenone (Z-conformer) | V₃ (kJ mol⁻¹) | 7.04(2) | rsc.org |
| 4'-Aminoacetophenone | V₃ (kJ mol⁻¹) | 6.530(6) | rsc.org |
| 2'-Aminoacetophenone | Conformation | Almost planar due to intramolecular H-bond | nih.gov |
| 2'-Aminoacetophenone-Water Complex | Interaction | Water forms an O-H···O bond with the carbonyl group | nih.gov |
V₃ represents the barrier to methyl internal rotation.
Computational and Theoretical Investigations of 1 3 Acetyl 2 Aminophenyl Ethan 1 One and Its Derivatives
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemical calculations, used to investigate the electronic structure and properties of molecules from first principles. DFT methods calculate the electronic energy of a system based on its electron density, offering a balance between accuracy and computational cost. Ab initio methods, while often more computationally intensive, solve the Schrödinger equation without empirical parameters, providing highly accurate results.
A fundamental step in computational analysis is geometry optimization, which aims to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. This process identifies the most stable conformer and provides key structural parameters like bond lengths, bond angles, and dihedral angles.
For a molecule like 1-(3-acetyl-2-aminophenyl)ethan-1-one, with rotatable bonds associated with the acetyl and amino groups, multiple conformations may exist. Computational methods can map the potential energy surface to understand the conformational landscape. For instance, in the related isomer, 1-(2-aminophenyl)ethanone, the proximity of the amino and acetyl groups allows for the formation of an intramolecular hydrogen bond, which significantly influences its preferred conformation and stability. A similar analysis for this compound would explore the rotational barriers of the two acetyl groups and the amino group and how their interactions define the molecule's most stable shape.
The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations are widely used to determine these properties.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For aromatic ketones, the HOMO is typically located on the phenyl ring and the amino group, while the LUMO is often centered on the carbonyl groups.
Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on a molecule's surface. It helps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. In this compound, the oxygen atoms of the acetyl groups would exhibit a strong negative potential, making them sites for electrophilic attack. The hydrogen atoms of the amino group would show a positive potential. This analysis is vital for predicting how the molecule will interact with other molecules, including biological targets. nih.gov
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization finds the stable structure, a frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the vibrational modes.
Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These predicted spectra can be compared with experimental data to confirm the molecule's structure. For example, the characteristic vibrational frequencies for the C=O (carbonyl) and N-H (amino) stretching modes in this compound can be precisely calculated. The NIST Chemistry WebBook contains experimental IR spectra for related isomers like 1-(2-aminophenyl)ethanone, which serve as a reference for validating such computational predictions. nist.govnist.gov
DFT calculations can also predict various thermodynamic properties at different temperatures. nist.gov These properties include:
Enthalpy
Entropy
Heat Capacity
Gibbs Free Energy
These predictions are derived from the vibrational analysis and are essential for understanding the molecule's stability and behavior under different thermal conditions. The NIST Web Thermo Tables provide extensive, critically evaluated thermodynamic data for the related compound 1-(3-aminophenyl)ethanone, showcasing the types of properties that can be determined computationally and validated experimentally. nist.gov
Molecular Docking Studies for Ligand-Protein Interaction Mechanisms (excluding in vivo efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). walisongo.ac.idactascientific.com It is a critical tool in drug discovery for understanding how a potential drug molecule might interact with its biological target. nih.govamazonaws.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. walisongo.ac.id
Molecular docking simulations can identify the most likely binding site (or "pocket") on a protein for a ligand like this compound. The simulation calculates a binding affinity, often expressed as a negative score in kcal/mol, where a lower value indicates a stronger, more favorable interaction. walisongo.ac.id
For example, a study on acetophenone (B1666503) derivatives containing a 1,2,3-triazole moiety investigated their potential as inhibitors for the M. tuberculosis InhA enzyme. nih.gov Molecular docking was used to predict how these compounds would bind to the enzyme's active site. The results revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues like Met98. nih.gov The study reported strong binding energies for the most active compounds, indicating a stable ligand-protein complex. nih.gov
A similar docking study involving this compound would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then place the ligand into the protein's active site, predicting the binding pose and calculating the binding affinity. The results would highlight which amino acid residues the acetyl and amino groups interact with, providing a mechanistic hypothesis for its biological activity.
The table below, based on data from a study on related acetophenone derivatives, illustrates the typical output of a molecular docking analysis. nih.gov
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |
| Compound 9 | InhA (4UVD) | -8.63 | Met98 |
| Compound 10 | InhA (4UVD) | -8.97 | Met98 |
| Compound 14 | InhA (4UVD) | -9.00 | - |
This table is representative of data from molecular docking studies on acetophenone derivatives and is for illustrative purposes. nih.gov
Understanding Ligand-Enzyme/Receptor Interactions at a Molecular Level
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or receptor.
For instance, in studies of related quinoline (B57606) derivatives as P-glycoprotein inhibitors, molecular docking has been used to elucidate the binding modes within the active site of the receptor. nih.gov These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that are key to the molecule's inhibitory activity. nih.gov The insights gained from such analyses are vital for the rational design of new compounds with enhanced pharmacological efficacy. nih.gov
Similarly, molecular docking has been applied to understand the interactions of various bioactive compounds with targets like α-amylase, urease, acetylcholinesterase (AChE), and butylcholinesterase (BChE). nih.gov The analysis can reveal the nature of non-covalent interactions between the ligand and the enzyme, helping to explain experimental observations of inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.govuobasrah.edu.iq These models are powerful tools in drug discovery, as they can predict the activity of new, unsynthesized compounds. nih.gov
QSAR studies on various heterocyclic compounds, such as 2-aminopyridine (B139424) and quinoline derivatives, have successfully identified key molecular descriptors that influence their biological activity. nih.govnih.gov These descriptors can be physicochemical properties like hydrophobicity (ClogP), molecular weight (MW), and electronic properties like the energy of the highest occupied molecular orbital (εHOMO) and the lowest unoccupied molecular orbital (εLUMO). uobasrah.edu.iq
For example, a QSAR study on meisoindigo (B1676166) derivatives as breast cancer agents used the semi-empirical PM3 method to calculate descriptors and multilinear regression to build the model. unram.ac.id In another study on tyrosine kinase inhibitors, tri-parametric linear equations involving descriptors like ClogP, MW, and εHOMO yielded good predictive models. uobasrah.edu.iq The results of these QSAR models provide design principles for developing new derivatives with improved potency. nih.govnih.gov
Non-Covalent Interaction (NCI) Analysis (e.g., RDG, IGM) and Molecular Dynamics Simulations
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and function of molecules. nih.gov Techniques like Hirshfeld surface analysis and NCI plots, which are based on the reduced density gradient (RDG), allow for the visualization and characterization of these weak interactions, such as hydrogen bonds and van der Waals forces. nih.gov These analyses provide a deeper understanding of how molecules interact with their environment, including other molecules and biological receptors. nih.govresearchgate.net
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their complexes over time. nih.govyoutube.com By simulating the movements of atoms, MD can reveal conformational changes, the stability of ligand-receptor complexes, and the role of solvent molecules. nih.govnih.govyoutube.com For instance, MD simulations have been used to investigate how the acetylation of histones affects nucleosome structure, exposing DNA for lesion sensing. nih.gov This highlights the power of MD in understanding complex biological processes at an atomic level. nih.govyoutube.com
The combination of NCI analysis and MD simulations provides a comprehensive picture of the forces that govern molecular recognition and binding, which is essential for the design of new bioactive compounds. nih.govyoutube.com
Investigation of Tautomeric Forms and Isomerization Pathways
Tautomerism, the interconversion of structural isomers, is a critical consideration in the study of chemical compounds, as different tautomers can exhibit distinct physical, chemical, and biological properties. nih.govfrontiersin.org Computational methods, particularly density functional theory (DFT), are widely used to investigate the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.netbohrium.com
For acetophenone derivatives, DFT calculations have been employed to study keto-enol tautomerism. bohrium.com These studies calculate the equilibrium and rate constants for the tautomeric interconversion in the gas phase and in different solvents. researchgate.netbohrium.com The results often show a good correlation with Hammett substituent constants, indicating that the electronic nature of substituents can significantly influence the position of the tautomeric equilibrium. bohrium.com
Reactivity and Reaction Mechanisms of 1 3 Acetyl 2 Aminophenyl Ethan 1 One
Nucleophilic Addition Reactions at the Carbonyl Center
The two carbonyl carbons in 1-(3-acetyl-2-aminophenyl)ethan-1-one are electrophilic centers susceptible to nucleophilic attack. wikipedia.org This reaction, termed nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. wikipedia.orgmdpi.com The electrophilicity of these carbonyl groups is enhanced by the electron-withdrawing nature of the acetyl groups themselves.
The presence of two distinct carbonyl environments raises questions of regioselectivity. The C1 acetyl group is positioned ortho to the amino group, while the C3 acetyl group is meta. The ortho-amino group can influence the reactivity of the adjacent carbonyl through intramolecular hydrogen bonding, which can polarize the C=O bond and potentially activate it towards nucleophilic attack. Conversely, the amino group can also donate electron density to the ring, which may slightly deactivate the carbonyls compared to a non-substituted diacetylbenzene.
Studies on analogous systems show that nucleophilic addition to carbonyls is a fundamental reaction. mdpi.com Typical nucleophiles that react with such carbonyl centers include organometallic reagents (e.g., Grignard reagents), hydrides, cyanides, and amines. The outcome of the reaction depends on the nucleophile and the reaction conditions, potentially leading to alcohols after a reductive workup.
Table 1: Predicted Nucleophilic Addition Reactions
| Reagent/Nucleophile | Expected Product Type | Mechanistic Notes |
|---|---|---|
| Grignard Reagents (R-MgX) | Tertiary Alcohols | The reaction proceeds via a 1,2-nucleophilic addition to form a magnesium alkoxide intermediate, which is then protonated. mdpi.com |
| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohols | A milder reducing agent that selectively reduces ketones to alcohols. |
| Amines (R-NH₂) | Imines / Enamines | Primary amines typically form imines, while secondary amines can form enamines. mdpi.com |
Acylation and Other Transformations of the Amino Group
The primary amino group in this compound is a nucleophilic center that can undergo various transformations, most notably acylation. Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide.
However, the nucleophilicity of the amino group in this molecule is significantly diminished. Both acetyl groups are strong electron-withdrawing groups, which pull electron density away from the aromatic ring and, consequently, from the amino group. This deactivation makes acylation reactions more challenging compared to aniline (B41778) or less substituted aminoacetophenones. Despite this, acylation can typically be achieved under more forcing conditions or with highly reactive acylating agents. This type of transformation is well-documented for a wide range of amino compounds, including amino acids and heterocyclic amines. rsc.orgnih.gov
Other potential transformations of the amino group include alkylation and arylation, although these reactions would face similar challenges due to the reduced nucleophilicity of the amine.
Reduction and Oxidation Pathways of the Acetyl and Amino Functionalities
The functional groups of this compound can undergo both reduction and oxidation under appropriate conditions.
Reduction Pathways: The two ketone functionalities can be reduced to secondary alcohols or completely to methylene (B1212753) groups.
Reduction to Alcohols: Reagents like sodium borohydride (NaBH₄) are commonly used to reduce ketones to alcohols. researchgate.net Given the two carbonyls in the molecule, this reaction would likely produce a diol.
Reduction to Alkanes: More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can reduce the carbonyl groups to CH₂ groups, yielding 1,3-diethyl-2-aminobenzene.
The aromatic nitro group, if present in a precursor, is commonly reduced to form the amino group of the title compound.
Oxidation Pathways:
Oxidation of the Amino Group: Aromatic amines can be oxidized to various products, including nitroso compounds, nitro compounds, or azo compounds, depending on the oxidant and reaction conditions. However, the presence of deactivating acetyl groups makes the amino group less susceptible to oxidation.
Baeyer-Villiger Oxidation: The ketone functionalities can undergo oxidation to form esters using peroxy acids. ucr.edu This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon. The migratory aptitude of the groups attached to the carbonyl influences the regioselectivity of this rearrangement. ucr.edu
Oxidation of Methyl Groups: Under harsh conditions, the methyl groups of the acetyl functions could be oxidized to carboxylic acids.
Cyclization Mechanisms Leading to Annulated Systems
The ortho-amino ketone moiety is a classic structural motif for the synthesis of heterocyclic systems, particularly quinolines, through condensation reactions. The presence of a second acetyl group provides an internal component for various cyclization pathways.
Intramolecular Cyclocondensation Research
The structure of this compound is primed for intramolecular cyclocondensation. The molecule contains both a nucleophilic amino group and two electrophilic carbonyl centers. This arrangement is conducive to reactions like the Friedländer annulation, which typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.
In this case, an intramolecular version could be envisioned where, after a potential initial intermolecular self-condensation, the amino group of one molecule attacks a carbonyl group of another, leading to the formation of substituted quinoline (B57606) systems. Research on related 2-aminophenyl ketones demonstrates their utility in forming quinoline and other fused heterocyclic rings through cyclocondensation with dicarbonyl compounds. nih.gov
Investigation of Diazonium Salt Intermediates and Subsequent Cyclizations
The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org Aromatic diazonium salts are versatile intermediates in organic synthesis. organic-chemistry.orgscirp.org
Once formed, the diazonium group is an excellent leaving group (releasing N₂ gas) and can be replaced by a wide variety of nucleophiles. In the context of this compound, an intramolecular cyclization could occur where one of the carbonyl oxygens acts as an internal nucleophile. This process, known as cyclization via intramolecular diazonium coupling, could lead to the formation of five or six-membered oxygen-containing heterocyclic rings fused to the benzene (B151609) core. While specific studies on this molecule are not available, the general principle of using diazonium salts for heterocycle synthesis is well-established. frontiersin.orgrsc.org
Studies on Reaction Kinetics and Proposed Mechanistic Pathways
Detailed kinetic studies specifically for this compound are not prominently featured in the literature. However, the mechanisms of its fundamental reactions can be proposed based on established chemical principles.
Nucleophilic Addition: The mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. The rate of this reaction is influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituents on the aromatic ring. mdpi.com
Intramolecular Cyclocondensation (Friedländer-type): A plausible mechanistic pathway would begin with an acid- or base-catalyzed enolization or enamine formation involving one of the acetyl groups. This is followed by an intramolecular nucleophilic attack of the amino group on the other carbonyl carbon. Subsequent dehydration would lead to the formation of a fused heterocyclic system, such as a quinoline derivative.
Diazonium Salt Cyclization: The proposed mechanism starts with the diazotization of the amino group to form an arenediazonium salt. organic-chemistry.org This is followed by an intramolecular SₙAr-type reaction where a lone pair from one of the acetyl oxygens attacks the carbon bearing the diazonium group, displacing nitrogen gas and forming a new heterocyclic ring.
Applications in Advanced Organic Synthesis Research Utilizing the 1 3 Acetyl 2 Aminophenyl Ethan 1 One Scaffold
As a Versatile Building Block for the Synthesis of Complex Heterocyclic Compounds
The unique bifunctional nature of 1-(3-acetyl-2-aminophenyl)ethan-1-one, possessing both an amino group and a keto group, renders it an exceptionally useful scaffold for the construction of a diverse array of complex heterocyclic compounds. sigmaaldrich.com This versatility stems from the differential reactivity of these functional groups, which can be selectively targeted to build intricate molecular architectures.
The amino group can readily participate in reactions to form nitrogen-containing heterocycles. For instance, it can be a key component in the synthesis of pyrimidines, acting as a bifunctional coupling reagent. sigmaaldrich.com Furthermore, the ketone functionality can undergo various condensation reactions.
A significant application of this compound is in the synthesis of quinoline (B57606) derivatives. For example, 2'-aminoacetophenones can react with alcohols to produce 4-quinolones. rsc.org Additionally, the synthesis of (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one, a chalcone (B49325) derivative, from 1-(2-aminophenyl)ethan-1-one serves as a precursor for the formation of 2-phenyl-2,3-dihydroquinolin-4(1H)-one. rsc.org The strategic combination of reactions involving both the amino and acetyl groups allows for the construction of these fused heterocyclic systems.
The reactivity of the acetyl group also allows for the formation of other heterocyclic rings. For example, the reaction of 2'-aminoacetophenone (B46740) with hydroxylamine (B1172632) hydrochloride yields (E)-1-(2-aminophenyl)ethanone oxime, which can then be cyclized to form 3-methyl-1H-indazole, a valuable heterocyclic core. orgsyn.org
The ability to generate a variety of heterocyclic structures, including pyrazoles, isoxazoles, oxazines, and thazines, from chalcones derived from aminoacetophenones further highlights the versatility of this starting material. researchgate.net These reactions often involve cyclization of an intermediate chalcone, demonstrating the power of this scaffold in domino and multi-component reaction sequences. nih.gov
Role as a Precursor in Chalcone and Chalcone Derivative Synthesis Research
This compound is a key precursor in the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-ones. jetir.org Chalcones and their derivatives are a significant class of compounds in organic synthesis and medicinal chemistry research due to their wide range of biological activities. nih.gov The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. jetir.orgakademisains.gov.my
In this context, this compound provides the acetophenone component. The presence of the amino group on the phenyl ring allows for the synthesis of amino-substituted chalcones. For instance, the reaction of 3'-aminoacetophenone (B120557) with 4-hydroxy-3-methoxybenzaldehyde in the presence of potassium hydroxide (B78521) yields 1-(3-aminophenyl)-3-(3-hydroxy-2-methoxyphenyl)propenone. ambeed.com
The resulting amino chalcones can be further modified. The amino group can be a site for subsequent chemical transformations, leading to a diverse library of chalcone derivatives. nih.gov This ability to easily introduce an amino functionality into the chalcone scaffold is crucial for structure-activity relationship studies in drug discovery. nih.gov
The synthesis of (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one from 1-(2-aminophenyl)ethan-1-one is a notable example. rsc.org This specific chalcone serves as an intermediate in the synthesis of other complex molecules, such as quinolones. rsc.org The general methodology for chalcone synthesis involves reacting the substituted acetophenone with an appropriate aldehyde in the presence of a base like sodium hydroxide or potassium hydroxide in a solvent such as ethanol. jetir.orgnih.gov Solvent-free methods have also been developed, offering a more environmentally friendly approach. jetir.org
Development of Scaffold-Based Chemical Libraries for Screening Purposes
The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. nih.gov this compound and its isomers are valuable starting points for DOS due to their potential to be transformed into a variety of molecular scaffolds. nih.gov
The presence of both an amino and an acetyl group allows for a branching reaction pathway, where different reagents can be used to generate a wide array of products from a single starting material. This approach is highly efficient for building chemical libraries. For example, starting from aminoacetophenones, libraries of natural product analogs such as flavones, coumarins, azocanes, chalcones, and aurones can be synthesized. nih.gov
The development of these libraries is crucial for identifying new lead compounds in drug discovery. By screening these collections of related but structurally distinct molecules, researchers can identify compounds with desired biological activities. The structural variations within the library, often stemming from the initial aminoacetophenone scaffold, provide valuable information for understanding structure-activity relationships.
One strategy involves the optimization of a core scaffold. For instance, 4-amino-pyridazin-3(2H)-one has been identified as a valid core scaffold for certain biological targets, and libraries of derivatives have been synthesized to explore its potential. researchgate.net The synthesis of these libraries often involves multi-step reaction sequences where the initial aminoacetophenone-derived scaffold is systematically modified. researchgate.net
Utilization in the Preparation of Chelating Ligands for Transition Metal Complexes
The structure of this compound, with its ortho-amino acetylphenyl moiety, makes it an excellent precursor for the synthesis of chelating ligands. The nitrogen atom of the amino group and the oxygen atom of the acetyl group are positioned to coordinate with a single metal ion, forming a stable chelate ring.
This chelating ability is fundamental to the field of coordination chemistry. Ligands derived from this scaffold can form complexes with a variety of transition metals. The properties of these metal complexes, such as their catalytic activity, magnetic properties, and spectroscopic signatures, are highly dependent on the structure of the ligand.
By modifying the basic this compound structure, chemists can fine-tune the electronic and steric properties of the resulting ligand. This allows for the rational design of metal complexes with specific desired characteristics. For example, the synthesis of Schiff base ligands through the condensation of the amino group with an aldehyde introduces further coordination sites and steric bulk, influencing the geometry and reactivity of the metal center.
Application in Chemical Derivatization for Analytical Methodology Enhancement (e.g., MS detection sensitivity)
In analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS), the sensitivity of detection for certain classes of compounds can be low. nih.govrowan.edu Chemical derivatization is a strategy employed to improve the analytical performance by modifying the analyte to enhance its detectability. researchgate.net
While direct derivatization with this compound itself is not the primary application, the broader class of amino-containing reagents is crucial for this purpose. For instance, N-(4-aminophenyl)piperidine is used as a derivatization tag to improve the detection of organic acids in SFC-MS. nih.govrowan.edu The amino group in these reagents provides a site for reaction with the target analyte, introducing a tag that enhances ionization efficiency in the mass spectrometer, leading to significantly lower detection limits. nih.govrowan.edu
The principle of using an amino-functionalized molecule to enhance detection is a key concept in this area. The development of novel derivatization reagents is an active area of research, with a focus on creating reagents that are highly reactive, selective, and provide a substantial improvement in signal intensity. researchgate.net
Intermediate in the Synthesis of Agrochemicals and Dyes (from a synthetic methodology perspective)
From a synthetic methodology perspective, this compound and its related isomers serve as important intermediates in the synthesis of various industrial chemicals, including agrochemicals and dyes. The chemical functionalities present in the molecule allow for its incorporation into larger, more complex structures with desired properties for these applications.
For example, 3-acetyl-2-aminothiophenes, which can be synthesized through a modified Gewald reaction, are described as interesting building blocks for thiophene (B33073) azo dyes. mdpi.com The synthesis of these thiophenes may start from precursors structurally related to this compound.
The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. researchgate.net The amino group on the this compound scaffold can be readily diazotized and then coupled to form azo compounds, which are a major class of synthetic dyes. The acetyl group can be further modified to tune the color and other properties of the resulting dye.
In the context of agrochemicals, the heterocyclic compounds derived from this compound, such as quinolines and indazoles, can form the core structures of biologically active molecules used in agriculture. The ability to efficiently synthesize these heterocyclic systems from a readily available starting material is a key aspect of developing new agrochemical products.
In Vitro Biological Activity Studies and Mechanistic Insights of 1 3 Acetyl 2 Aminophenyl Ethan 1 One Derivatives
Mechanisms of Enzyme Inhibition in vitro (e.g., enzymes involved in metabolic pathways)
In the realm of enzyme inhibition, derivatives of acetophenone (B1666503) have demonstrated notable in vitro effects on several metabolic enzymes. A study investigating various acetophenone derivatives found them to be effective inhibitors of α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). nih.gov The inhibitory constants (Ki) for these enzymes were in the micromolar range, indicating a significant level of inhibition. nih.gov Specifically, the Ki values ranged from 167.98 ± 25.06 to 304.36 ± 65.45 µM for α-glycosidase, 555.76 ± 56.07 to 1,043.66 ± 98.78 µM for hCA I, and 598.63 ± 90.04 to 945.76 ± 74.50 µM for hCA II. nih.gov For acetylcholinesterase, the Ki values were between 71.34 ± 11.25 and 143.75 ± 31.27 µM. nih.gov Furthermore, these derivatives also showed inhibitory activity against tyrosinase with IC50 values ranging from 73.65 to 101.13 µM. nih.gov Molecular docking studies have been employed to understand the interactions between these molecules and the active sites of the enzymes, providing a theoretical basis for the observed biological activities. nih.gov
Another area of interest has been the inhibition of Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer progression. nih.gov Novel acetamide-based derivatives have been designed and synthesized as potential HO-1 inhibitors. nih.gov These studies have explored the structure-activity relationships, indicating that modifications to the chemical structure, such as the length of the central chain and substitutions on the amide nitrogen, can significantly impact the inhibitory potency. nih.gov For instance, certain N-acetyl derivatives were found to be less active, while others with different substituents showed IC50 values comparable to known inhibitors. nih.gov
Table 1: In Vitro Enzyme Inhibition Data for Acetophenone Derivatives nih.gov
| Enzyme | Inhibition Parameter | Value Range (µM) |
| α-Glycosidase | Ki | 167.98 - 304.36 |
| Carbonic Anhydrase I (hCA I) | Ki | 555.76 - 1,043.66 |
| Carbonic Anhydrase II (hCA II) | Ki | 598.63 - 945.76 |
| Acetylcholinesterase (AChE) | Ki | 71.34 - 143.75 |
| Tyrosinase | IC50 | 73.65 - 101.13 |
Investigation of Antimicrobial Activity Mechanisms in vitro (Antibacterial, Antifungal)
The antimicrobial potential of 1-(3-acetyl-2-aminophenyl)ethan-1-one derivatives has been investigated against a range of bacterial and fungal strains. These studies are crucial in the search for new antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.gov
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound influences its antimicrobial activity. For instance, in a series of synthesized quinoline-2-one linked thiadiazole derivatives, it was found that compounds with fluoro and 2,4-dichloro substitutions exhibited promising antibacterial and antifungal activity. This highlights the importance of specific functional groups and their positions on the molecule for enhanced efficacy.
In another study, various 3-(aminophenyl)-1,3-diphenylpropanones, which are aza-michael products, were synthesized and their antibacterial activity was evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net The results indicated that the level of inhibition varied depending on the specific substitutions on the aromatic amines. researchgate.net Similarly, the antimicrobial activity of memantine (B1676192) derivatives was found to be influenced by the nature of the amino acid attached, with derivatives containing bulky amino acids like valine and phenylalanine showing good antifungal activity. uctm.edu
Target Identification and Mechanistic Elucidation of Antimicrobial Action in vitro
Identifying the cellular targets and elucidating the mechanisms of antimicrobial action are key steps in the development of new drugs. While specific studies on the direct targets of this compound derivatives are emerging, related compounds offer insights into potential mechanisms. For example, some antimicrobial peptides are known to inhibit translation by interacting with the ribosome. nih.gov Other mechanisms include the disruption of cell membrane synthesis and the inhibition of essential enzymes. researchgate.net
In the case of 2-aminophenoxazin-3-one, its antimicrobial activity against cellulolytic bacteria was investigated, and it was found to inhibit RNA synthesis. nih.gov However, its toxicity was reduced under anaerobic conditions, suggesting that the microenvironment can influence the compound's activity. nih.gov The antifungal activity of some pyrrole-based enaminones is suggested to be mediated by their interaction with the catalytic site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) in Candida species. mdpi.com
Anticancer Activity Mechanisms in Defined Cell Lines in vitro
Derivatives of this compound have shown promising anticancer activity in various in vitro studies using defined cancer cell lines. These studies aim to understand the mechanisms through which these compounds inhibit cancer cell growth and induce cell death. nih.govnih.govresearchgate.netresearchgate.netmdpi.com
Inhibition of Cancer Cell Growth and Migration in vitro
The inhibition of cancer cell proliferation is a primary goal of anticancer drug discovery. Several studies have demonstrated the cytotoxic effects of this compound derivatives on various cancer cell lines. For example, a newly synthesized 4-amino-3-acetylquinoline derivative exhibited significant cytotoxic activity against the murine leukemia cell line L1210, with IC50 values below the threshold set by the National Cancer Institute for a potential anticancer drug. nih.gov
Phenoxyacetamide derivatives have also been shown to possess potent cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One particular compound demonstrated significantly higher cytotoxicity against HepG2 cells compared to the standard drug 5-Fluorouracil. mdpi.com Furthermore, some saponin (B1150181) monomers have been found to inhibit cancer cell migration, a crucial step in metastasis, by targeting signaling pathways such as the c-raf/ERK1/2 pathway. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Derivatives
| Compound Type | Cell Line | Activity | Reference |
| 4-Amino-3-acetylquinoline | L1210 (Murine Leukemia) | IC50 < 4 µg/ml | nih.gov |
| Phenoxyacetamide Derivative | HepG2 (Liver Cancer) | IC50 = 1.43 µM | mdpi.com |
| Phenoxyacetamide Derivative | MCF-7 (Breast Cancer) | IC50 = 7.43 µM | mdpi.com |
| Buxifoliadine E (Acridone Alkaloid) | HepG2 (Liver Cancer) | IC50 = 41.36 µM | mdpi.com |
| Buxifoliadine E (Acridone Alkaloid) | LNCaP (Prostate Cancer) | IC50 = 43.10 µM | mdpi.com |
Probing Mechanisms of Cytotoxicity in Cancer Cell Models in vitro
Understanding the mechanisms of cytotoxicity is essential for developing targeted cancer therapies. Studies have shown that this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. The cytotoxic concentrations of 4-amino-3-acetylquinoline, for instance, led to morphological changes and DNA fragmentation characteristic of apoptosis in L1210 cells. nih.gov
Phenoxyacetamide derivatives have been shown to induce apoptosis in HepG2 cells through both intrinsic and extrinsic pathways, with the intrinsic pathway being dominant. mdpi.com This was confirmed by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. mdpi.com Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. mdpi.com In another study, certain ubiquinone derivatives were found to arrest the cell cycle at the sub-G1 phase. nih.gov The inhibition of enzymes like Heme Oxygenase-1 (HO-1) and the extracellular signal-regulated kinase (ERK) pathway are other identified mechanisms through which these derivatives exert their anticancer effects. nih.govmdpi.com
Antiangiogenic Pathway Investigations in vitro
Derivatives of this compound have been investigated for their potential to inhibit angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.
One area of research has focused on pyrone- and pyridone-embedded analogs of Cortistatin A. These compounds have demonstrated significant antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs). For instance, pyrone-embedded analogs exhibited good to moderate antiproliferative activity against HUVECs, with IC50 values of 0.09 and 0.02 μM. mdpi.com The introduction of a polar substituent at the C-4 position was found to have a positive effect on this activity. mdpi.com Further studies on a tricyclic analog with an acetamide (B32628) moiety at the C-3 position showed potent growth inhibitory activity against HUVECs with an IC50 of 0.0026 µM. mdpi.com Mechanistic studies suggest that the selective growth inhibitory activity of these analogs against HUVECs is independent of the VEGF signal pathway, a primary target for many existing anti-angiogenesis drugs. mdpi.com
Another class of compounds, thiadiazole pyridazine (B1198779) derivatives, has also been identified as potential anti-angiogenic agents through in vitro screening using the rat aortic ring assay. nih.gov Similarly, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), a dual cyclooxygenase (COX)/5-lipoxygenase (5-LOX) inhibitor, has shown antiangiogenic effects. nih.gov In vitro studies revealed that FPP-3 suppressed the release of vascular endothelial growth factor (VEGF) in HT1080 cancer cells. nih.gov It also dose-dependently decreased the survival, proliferation, tube formation, and invasion of HUVECs. nih.gov This antiangiogenic activity was linked to the suppression of VEGF-induced matrix metalloproteinase (MMP)-2 expression, reactive oxygen species (ROS) production, and extracellularly regulated kinase (ERK) phosphorylation. nih.gov
Table 1: In Vitro Antiangiogenic Activity of this compound Derivatives
| Compound/Derivative Class | Assay | Key Findings | Reference |
| Pyrone-embedded analogs | HUVEC antiproliferation | IC50 values of 0.09 and 0.02 μM. mdpi.com | mdpi.com |
| Tricyclic analog with C-3 acetamide | HUVEC antiproliferation | IC50 = 0.0026 µM. mdpi.com | mdpi.com |
| Thiadiazole pyridazine derivatives | Rat aortic ring assay | Potent in vitro anti-angiogenic activity. nih.gov | nih.gov |
| 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | HUVEC functional assays | Decreased cell survival, proliferation, tube formation, and invasion. nih.gov | nih.gov |
Anti-inflammatory Action Studies in vitro
The anti-inflammatory potential of chalcone (B49325) derivatives, which share the α,β-unsaturated carbonyl system with some derivatives of this compound, has been a subject of extensive research. These compounds are known to target various inflammatory pathways. nih.gov
One mechanism of action is the inhibition of key inflammatory enzymes and mediators. Chalcones have been shown to affect cyclooxygenase (COX), nitric oxide (NO), and the expression of cell adhesion molecules. nih.gov For example, a series of 1,3-disubstituted prop-2-en-1-one derivatives were developed and found to inhibit neutrophil-mediated inflammation. nih.gov Certain compounds in this series effectively inhibited neutrophilic superoxide (B77818) anion production and elastase release by targeting c-Jun N-terminal kinase (JNK) and Akt phosphorylation. nih.gov Another group of these derivatives suppressed superoxide anion formation by attenuating various mitogen-activated protein kinases (MAPKs). nih.gov
Furthermore, studies on 17-O-acetylacuminolide (AA), a diterpenoid labdane, demonstrated its ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) from murine macrophages with an IC50 of 2.7 µg/mL. plos.org AA also significantly inhibited nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS). plos.org Its mechanism involves the inhibition of inhibitor of NF-κB kinase beta (IKKβ) activity, which in turn prevents the translocation of the transcription factor nuclear factor kappa B (NF-κB). plos.org Similarly, novel 1,3-disubstituted-2-thiohydantoin analogues have shown potent anti-inflammatory activity by reducing nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in murine leukemia cells. researchgate.net
Table 2: In Vitro Anti-inflammatory Activity of Related Derivatives
| Compound/Derivative Class | Cell Line/Assay | Key Findings | Reference |
| 1,3-Disubstituted prop-2-en-1-one derivatives | Human neutrophils | Inhibition of superoxide anion production and elastase release (IC50 values of 1.23 and 1.37 μM for compound 6a). nih.gov | nih.gov |
| 17-O-acetylacuminolide (AA) | Murine macrophages (RAW264.7) | Inhibition of TNF-α release (IC50 = 2.7 µg/mL) and NO production. plos.org | plos.org |
| 1,3-Disubstituted-2-thiohydantoin analogues | Murine leukemia cells (RAW264.7) | Reduction of NO production and expression of IL-6 and TNF-α. researchgate.net | researchgate.net |
Antitubercular Activity Mechanisms in vitro
Derivatives of this compound have emerged as promising candidates in the search for new antitubercular agents. Various isonicotinyl hydrazones, synthesized from isonicotinyl hydrazide and 1-(4-acetylphenyl)-3-[(4-sub)phenyl]thiourea, have been tested against Mycobacterium tuberculosis H37Rv and isoniazid (B1672263) (INH)-resistant strains. nih.govresearchgate.net One of the most potent compounds identified was 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, which exhibited a minimum inhibitory concentration (MIC) of 0.49 μM against both strains. nih.gov This compound was found to be significantly more active than INH against the resistant strain. nih.gov
Another class of compounds, 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives, has also demonstrated potent antituberculosis activity. mdpi.com One such derivative was found to be a highly potent inhibitor of M. tuberculosis H37Rv growth with a MIC of 0.031 mg/L, outperforming first-line drugs like isoniazid and rifampicin (B610482) in vitro. mdpi.com These derivatives are believed to exert their bactericidal effect by inhibiting mycobacterial arylamine N-acetyltransferase (NAT), a novel therapeutic target essential for the intracellular survival of M. tuberculosis. mdpi.com
Furthermore, 2-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.gov The ethylthio analogue from this series was identified as the most active, with a MIC of 0.78 μg/mL. nih.gov
Table 3: In Vitro Antitubercular Activity of this compound Derivatives
| Compound/Derivative Class | Strain(s) | Key Findings | Reference |
| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | M. tuberculosis H37Rv, INH-resistant M. tuberculosis | MIC = 0.49 μM. nih.gov | nih.gov |
| 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivative (compound 2) | M. tuberculosis H37Rv | MIC = 0.031 mg/L. mdpi.com | mdpi.com |
| 2-(5-nitro-2-furyl)-1,3,4-thiadiazole ethylthio analogue (5b) | M. tuberculosis H37Rv | MIC = 0.78 μg/mL. nih.gov | nih.gov |
Acetylcholinesterase and α-Glycosidase Inhibitory Activity Mechanisms in vitro
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. mazums.ac.irscispace.com Several derivatives of this compound have been explored for their AChE inhibitory potential. For instance, N-substituted-5-chloro-2(3H)-benzoxazolone derivatives have been synthesized and tested for their anti-AChE activity. scispace.com While they showed some inhibitory activity, it was lower than the reference compound, tacrine. scispace.com
In the context of α-glucosidase inhibition, a therapeutic approach for managing type 2 diabetes, various plant-derived extracts and their components have shown promise. nih.govnih.gov α-Glucosidase, located in the small intestine, breaks down complex carbohydrates into absorbable simple sugars. nih.gov Its inhibition can delay carbohydrate digestion and reduce post-meal blood glucose spikes. nih.govnih.gov Studies on Qingzhuan dark tea extracts revealed potent inhibitory effects against α-glucosidase, with epigallocatechin gallate (EGCG) and epicatechin gallate (ECG) being identified as the primary active components. nih.gov The presence of a galloyl group at the 3-position of catechins was found to be crucial for this inhibitory activity. nih.gov
Table 4: In Vitro Enzyme Inhibitory Activity
| Enzyme | Compound/Derivative Class | Key Findings | Reference |
| Acetylcholinesterase (AChE) | N-substituted-5-chloro-2(3H)-benzoxazolone derivatives | Moderate inhibition compared to tacrine. scispace.com | scispace.com |
| α-Glucosidase | Qingzhuan dark tea extracts (EGCG, ECG) | Potent inhibition, with the galloyl group being important for activity. nih.gov | nih.gov |
Protein Binding and Macromolecular Interaction Studies in vitro
The interaction of small molecule inhibitors with their target proteins is fundamental to their mechanism of action. In silico docking studies have provided valuable insights into the binding modes of various derivatives.
For acetylcholinesterase inhibitors, molecular docking has been used to understand how compounds interact with the active site of the enzyme. mazums.ac.ir For example, piceatannol (B1677779) and its analogs were studied for their interactions with acetylcholinesterase, revealing different binding modes. mdpi.com Similarly, in silico docking of oxadiazole derivatives showed that many of them interact with the anionic subsite and the Per-Arnt-Sim (PAS) domain of AChE, stabilized by π–π stacking and hydrogen bonds. nih.gov
In the context of anti-inflammatory agents, molecular modeling has indicated that 1,3-disubstituted-2-thiohydantoin derivatives exhibit a substantial binding affinity towards the binding pocket of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net
These computational studies, while not direct in vitro binding assays, provide a rational basis for the observed biological activities and guide the design of more potent and selective inhibitors.
Q & A
Q. What protocols are recommended for assessing the acute toxicity of this compound in preclinical research?
- Methodological Answer : Follow OECD Guideline 423: Administer graded doses (10–300 mg/kg) to rodent models. Monitor mortality, hematological parameters, and organ histopathology. For in vitro toxicity, use zebrafish embryo models (FET assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
